Benzo[f]cinnoline
CAS No.: 23992-63-4
Cat. No.: VC17367355
Molecular Formula: C12H8N2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[f]cinnoline - 23992-63-4](/images/structure/VC17367355.png)
Specification
CAS No. | 23992-63-4 |
---|---|
Molecular Formula | C12H8N2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | benzo[f]cinnoline |
Standard InChI | InChI=1S/C12H8N2/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14-12/h1-8H |
Standard InChI Key | FCEUOTOBJMBWHC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C=CN=N3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzo[f]cinnoline (IUPAC name: benzo[f]cinnoline) is a tricyclic aromatic system comprising two fused benzene rings and a diazine moiety. Its molecular formula is C₁₂H₈N₂, with a molecular weight of 180.21 g/mol . The compound’s structure is defined by the fusion of a benzene ring to the cinnoline core at the [f] position, resulting in a planar, conjugated system that enhances its stability and electronic properties.
Key Structural Data:
The extended π-system of Benzo[f]cinnoline facilitates interactions with biological targets, such as DNA topoisomerases and microbial enzymes, making it a promising candidate for drug design .
Synthetic Methodologies
Classical Approaches
Early syntheses of Benzo[f]cinnoline derivatives relied on cyclocondensation reactions involving ortho-substituted aromatic amines and nitro compounds. For example, the Beirut reaction—a two-step process involving nitration followed by reductive cyclization—has been employed to construct the cinnoline core .
Representative Synthesis (Adapted from ):
-
Starting Material: Methyl 2-(2-cyanoacetamido)benzoate.
-
Cyclization: Treatment with hydrazine hydrate under acidic conditions yields the tricyclic indeno[2,1-c]pyridazine intermediate.
-
Oxidation: Oxidation with iodobenzene diacetate (IBD) introduces the N-oxide functionality, producing Benzo[f]cinnoline derivatives.
Modern Innovations
Recent protocols emphasize catalyst-mediated cross-coupling and microwave-assisted synthesis to enhance yields and reduce reaction times. A 2023 study demonstrated the use of Pd-catalyzed Suzuki-Miyaura coupling to introduce aryl groups at the 3-position of Benzo[f]cinnoline, achieving yields exceeding 75% .
Pharmacological Activities
Antimicrobial Properties
Benzo[f]cinnoline derivatives exhibit broad-spectrum antimicrobial activity. A 2023 evaluation of 15 synthetic analogs revealed potent inhibition against multidrug-resistant pathogens:
Compound | MIC (µM) Against MRSA | MIC (µM) Against P. aeruginosa |
---|---|---|
7 | 3.74 | 7.89 |
13 | 4.12 | 8.92 |
Mechanistic studies attribute this activity to disruption of bacterial cell membrane integrity and inhibition of DNA gyrase .
Neuroprotective Effects
Emerging evidence suggests that halogenated Benzo[f]cinnoline analogs may mitigate neuroinflammation linked to Alzheimer’s disease. In vitro assays demonstrated 40–60% reduction in amyloid-β aggregation at 10 µM concentrations .
Computational and ADMET Profiling
DFT and Molecular Docking
Density functional theory (DFT) calculations at the B3LYP/6-31++G(d,p) level have elucidated the electronic properties of Benzo[f]cinnoline derivatives. Key findings include:
-
Molecular Electrostatic Potential (MEP): High electron density at the N-oxide moiety, facilitating hydrogen bonding with bacterial enzymes .
Docking simulations against S. aureus DNA gyrase (PDB: 2XCT) revealed binding affinities (∆G) of −9.2 to −10.5 kcal/mol for active derivatives .
ADMET Predictions
In silico ADMET profiling using SwissADME and pkCSM tools predicts favorable drug-likeness:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume